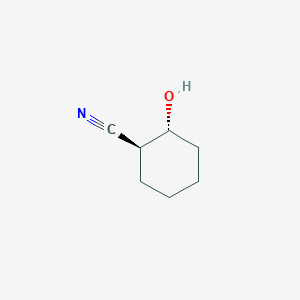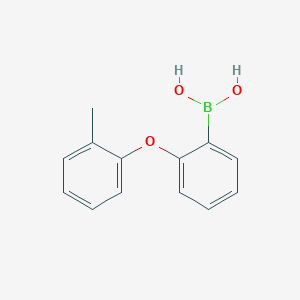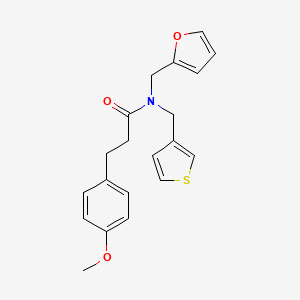
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMT is a propanamide derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of FMT, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Compounds with structures incorporating furan and thiophene moieties have been investigated for their antioxidant and anticancer properties. Novel derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, and thiophene, among others, have been synthesized and evaluated. These compounds displayed significant antioxidant activity, with some being more potent than ascorbic acid. Additionally, their anticancer potential was assessed through MTT assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing cytotoxicity with varying specificity (I. Tumosienė et al., 2020).
Organosilicon Synthesis of Isocyanates
Research into the synthesis of isocyanates involving furan and thiophene has demonstrated the utility of these structures in creating known and unknown isocyanates through processes like silylation and phosgenation. This area highlights the potential for developing novel compounds with potential applications in materials science and synthesis methodologies (A. Lebedev et al., 2006).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds containing furan and thiophene rings, as well as methoxyphenyl groups, have been a focus, providing insights into molecular and solid-state structures. Such research aids in understanding the fundamental properties of these compounds, contributing to their potential application in various scientific fields, including material science and pharmaceuticals (Rachida Rahmani et al., 2017).
Dye-Sensitized Solar Cells
Derivatives of phenothiazine with various conjugated linkers, including furan, thiophene, and 3,4-ethylenedioxythiophene, were synthesized and used in dye-sensitized solar cells. The study of these compounds revealed the influence of conjugated linkers on the performance of the cells, with furan-linked compounds showing significant improvements in solar energy-to-electricity conversion efficiency (Se Hun Kim et al., 2011).
Inhibitors of Phosphoinositide 3-Kinase Gamma
Furan-2-ylmethylene thiazolidinediones have been identified as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a target for inflammatory and autoimmune diseases. The synthesis of these compounds and their selective inhibition of PI3Kγ highlight the therapeutic potential of furan and thiophene derivatives in treating such conditions (V. Pomel et al., 2006).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-23-18-7-4-16(5-8-18)6-9-20(22)21(13-17-10-12-25-15-17)14-19-3-2-11-24-19/h2-5,7-8,10-12,15H,6,9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXPHYKEZPLSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)
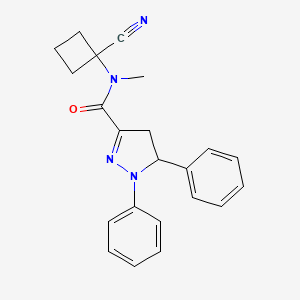
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2444438.png)
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2444439.png)


![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione](/img/structure/B2444443.png)
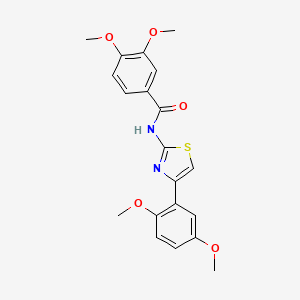
![1-[3-(2-Hydroxyethyl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2444448.png)
![1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2444449.png)

